molecular formula C16H16N4O3S B2866270 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1396627-35-2

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2866270
CAS No.: 1396627-35-2
M. Wt: 344.39
InChI Key: IEICEIJDBTYILF-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (CAS 1396627-35-2) is a complex heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This molecule is a hybrid structure that incorporates three distinct pharmacophores: a benzothiazole unit, an azetidine ring, and a methoxy-methyl-pyrazole carboxylate. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various authorized antimicrobial drugs . The azetidine ring, a four-membered nitrogen heterocycle, is a key component in beta-lactam antibiotics and offers a potential site for further molecular modifications . The 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate moiety contributes to the molecule's reactivity and potential for interaction with biological targets. The specific molecular configuration, where the benzothiazole and pyrazole units are linked via the azetidin-3-yl group, confers distinct chemical properties and stability, making it a promising intermediate for the development of novel bioactive compounds . This compound is intended for research and development applications only, particularly in the rational design of new molecular entities for investigating structure-activity relationships (SAR). Its complex structure makes it a valuable building block for creating hybrid compounds targeting specific enzymes or receptors in exploratory biology and chemistry. Product Identification:

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3-methoxy-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-19-9-11(14(18-19)22-2)15(21)23-10-7-20(8-10)16-17-12-5-3-4-6-13(12)24-16/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEICEIJDBTYILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzo[d]thiazole and azetidine intermediates, followed by their coupling with the pyrazole derivative.

    Synthesis of Benzo[d]thiazole Intermediate: The benzo[d]thiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Azetidine Intermediate: Azetidine rings are often prepared via the cyclization of β-amino alcohols or β-amino acids using dehydrating agents.

    Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole and azetidine intermediates with the pyrazole derivative under basic or catalytic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity Physicochemical Properties Reference
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate Benzothiazole-azetidine core; 3-methoxy-1-methyl-pyrazole carboxylate Hypothesized antimicrobial/anti-inflammatory activity (based on analogs) Likely moderate solubility due to polar groups
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) Benzothiazole-pyrazolopyrimidine hybrid; phenyl substituent Active against P. aeruginosa (MIC: 12.5 µg/mL) Crystalline solid; moderate logP
Compound 11 () Carbapenem-azetidine-thiazoline core; 4-methylcyclohexylcarbonyloxymethyl group Broad-spectrum antibiotic activity (not specified) Melting point 78–79°C; high yield (80%)
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate Amino-substituted pyrazole; 4-methyl-benzothiazole Unknown bioactivity; potential precursor for antimicrobial agents Molecular weight 302.35 g/mol
1-Allyl-4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Allyl and phenyl substituents; ketone functional group Synthetic intermediate; no reported bioactivity Crystalline structure confirmed by XRD

Key Findings

Structural Impact on Bioactivity: The presence of a pyrazolo[3,4-d]pyrimidine moiety (as in compound 3a) correlates with enhanced antimicrobial activity against P. aeruginosa and C. albicans, likely due to improved DNA intercalation or enzyme inhibition . Carbapenem derivatives (e.g., compound 11) exhibit broader antibiotic activity but lack the pyrazole component, highlighting the trade-off between structural complexity and target specificity .

Substituent Effects: Methoxy vs. Methyl/Amino Groups: The 3-methoxy group in the target compound could enhance membrane permeability compared to the methyl or amino groups in analogs like 3a or ’s ethyl carboxylate derivative . Azetidine vs. Thiazoline Rings: Azetidine’s smaller ring size (4-membered vs.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling azetidine with benzothiazole) and esterification, similar to methods in and . Yields for such multi-step reactions typically range from 54% to 88%, as seen in ’s carbapenem derivatives .

Toxicity and Selectivity :

  • Pyrazolopyrimidine derivatives (e.g., compound 3j) show low acute toxicity (LD50 > 1000 mg/kg in mice) and significant gastrointestinal safety, suggesting the target compound’s azetidine-pyrazole scaffold may offer similar advantages over traditional NSAIDs .

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